Methyl iodo(oxo)acetate
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Overview
Description
Methyl iodo(oxo)acetate is an organic compound characterized by the presence of an iodine atom, a carbonyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl iodo(oxo)acetate can be synthesized through several methods. One common approach involves the iodination of methyl oxoacetate. This reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl iodo(oxo)acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The carbonyl group can participate in redox reactions, altering the oxidation state of the compound.
Addition Reactions: The carbonyl group can react with nucleophiles, resulting in the formation of addition products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while oxidation and reduction can lead to different carbonyl-containing compounds.
Scientific Research Applications
Methyl iodo(oxo)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be employed in the modification of biomolecules, aiding in the study of biological processes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl iodo(oxo)acetate involves its reactivity with various nucleophiles and electrophiles. The iodine atom and carbonyl group play crucial roles in its chemical behavior, facilitating a range of reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Methyl bromo(oxo)acetate
- Methyl chloro(oxo)acetate
- Methyl fluoro(oxo)acetate
Uniqueness
Methyl iodo(oxo)acetate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in certain substitution and addition reactions, providing unique opportunities in synthetic chemistry.
Properties
CAS No. |
88812-48-0 |
---|---|
Molecular Formula |
C3H3IO3 |
Molecular Weight |
213.96 g/mol |
IUPAC Name |
methyl 2-iodo-2-oxoacetate |
InChI |
InChI=1S/C3H3IO3/c1-7-3(6)2(4)5/h1H3 |
InChI Key |
AZMDSCNTDFMOSL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)I |
Origin of Product |
United States |
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